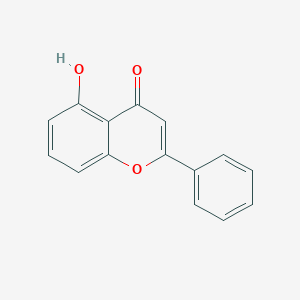

5-Hydroxyflavone

説明

This compound has been reported in Lophomyrtus bullata, Conchocarpus heterophyllus, and Primula denticulata with data available.

特性

IUPAC Name |

5-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197690 | |

| Record name | 5-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-78-1 | |

| Record name | 5-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Hydroxyflavone from 2',6'-Dihydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxyflavone, a core structure in many biologically active compounds, starting from 2',6'-dihydroxyacetophenone. This document details the primary synthetic methodologies, including a direct one-step synthesis and the classical Baker-Venkataraman rearrangement. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Introduction

5-Hydroxyflavones are a subclass of flavonoids characterized by a hydroxyl group at the C5 position of the flavone backbone. This structural feature is crucial for the biological activity of many natural and synthetic flavonoids, including antioxidant, anti-inflammatory, and anticancer properties. The strategic synthesis of these compounds is of significant interest in medicinal chemistry and drug development. The readily available precursor, 2',6'-dihydroxyacetophenone, serves as a versatile starting material for building the flavone scaffold.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound from 2',6'-dihydroxyacetophenone are discussed herein: a convenient one-step synthesis and the multi-step Baker-Venkataraman rearrangement.

One-Step Synthesis

A direct and efficient method for the synthesis of 5-hydroxyflavones involves the reaction of 2',6'-dihydroxyacetophenone with an appropriate aroyl chloride in the presence of a base.[1] This approach circumvents the need to isolate intermediate products, making it an attractive strategy for rapid library synthesis.

Reaction Scheme:

Mechanism: The reaction is believed to proceed through an initial O-acylation of one of the hydroxyl groups of 2',6'-dihydroxyacetophenone, followed by a base-catalyzed intramolecular Claisen condensation (a Baker-Venkataraman-type rearrangement) to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the final this compound product. The use of an excess of a weak base like potassium carbonate can facilitate both the initial acylation and the subsequent rearrangement and cyclization in a single pot.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classical and reliable two-step method for the synthesis of flavones.[2][3] It involves the initial formation of an O-aroyl ester from a 2'-hydroxyacetophenone derivative, which then undergoes a base-catalyzed rearrangement to a 1,3-diketone. The diketone is subsequently cyclized under acidic conditions to afford the flavone.

Reaction Scheme:

Step 1: O-Acylation

Step 2: Baker-Venkataraman Rearrangement

Step 3: Cyclization

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5-hydroxyflavones.

Table 1: One-Step Synthesis of 5-Hydroxyflavones

| Aroyl Chloride (R-COCl) | Product (this compound derivative) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoyl chloride | This compound (Chrysin precursor) | K₂CO₃ | Acetone | 24 | Moderate | [1] |

| 4-Nitrobenzoyl chloride | 5-Hydroxy-4'-nitroflavone | K₂CO₃ | Acetone | 24 | Good | Inferred from[4] |

| 4-Methoxybenzoyl chloride | 5-Hydroxy-4'-methoxyflavone | K₂CO₃ | Acetone | 24 | Good | Inferred from |

Table 2: Baker-Venkataraman Synthesis of Chrysin (5,7-Dihydroxyflavone) from 2',4',6'-Trihydroxyacetophenone *

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| O-Acylation | 2',4',6'-Trihydroxyacetophenone, Benzoyl chloride | Pyridine | - | Room Temp | 2'-Benzoyloxy-4',6'-dihydroxyacetophenone | High | |

| Rearrangement | 2'-Benzoyloxy-4',6'-dihydroxyacetophenone | KOH | Pyridine | 50 °C | 1-(2,4,6-trihydroxyphenyl)-3-phenyl-1,3-propanedione | High | |

| Cyclization | 1-(2,4,6-trihydroxyphenyl)-3-phenyl-1,3-propanedione | Acetic Acid, H₂SO₄ | - | Reflux | 5,7-Dihydroxyflavone (Chrysin) | Good |

*Data for the synthesis of the closely related chrysin is provided to illustrate typical conditions and yields for the Baker-Venkataraman approach.

Experimental Protocols

General Procedure for the One-Step Synthesis of 5-Hydroxyflavones

-

To a solution of 2',6'-dihydroxyacetophenone (1 mmol) in dry acetone (10 mL), add anhydrous potassium carbonate (5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired aroyl chloride (1.1 mmol) to the reaction mixture.

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound.

General Procedure for the Baker-Venkataraman Synthesis of this compound

Step 1: Synthesis of 2'-Benzoyloxy-6'-hydroxyacetophenone

-

Dissolve 2',6'-dihydroxyacetophenone (1 mmol) in dry pyridine (5 mL).

-

Cool the solution in an ice bath and add benzoyl chloride (1.1 mmol) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the mixture into ice-cold dilute hydrochloric acid.

-

Collect the precipitate, wash with water, and recrystallize to obtain the ester.

Step 2: Synthesis of 1-(2,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione

-

Dissolve the 2'-benzoyloxy-6'-hydroxyacetophenone (1 mmol) in dry pyridine (10 mL).

-

Add powdered potassium hydroxide (3 mmol) and stir the mixture at 50 °C for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-cold dilute acetic acid.

-

Collect the precipitated diketone, wash with water, and use it in the next step without further purification.

Step 3: Synthesis of this compound

-

Suspend the crude 1-(2,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione (1 mmol) in glacial acetic acid (10 mL).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated this compound by filtration, wash with water, and recrystallize from ethanol.

Visualizations

Reaction Pathway

Caption: Reaction pathways for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2',6'-dihydroxyacetophenone can be effectively achieved through both a direct one-step method and the classical Baker-Venkataraman rearrangement. The one-step synthesis offers a more streamlined approach suitable for rapid synthesis, while the Baker-Venkataraman reaction provides a robust and well-established alternative. The choice of method will depend on the specific requirements of the research, including the desired scale, purity, and the nature of the substituents on the aroyl chloride. This guide provides the necessary technical details to aid researchers in the successful synthesis and further development of novel this compound derivatives.

References

The Allan-Robinson Synthesis of 5-Hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Allan-Robinson synthesis for producing 5-Hydroxyflavone, a key structural motif in many biologically active compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of pharmacological activities. Among them, this compound serves as a crucial scaffold for the development of therapeutic agents due to its diverse biological properties. The Allan-Robinson synthesis, a classic named reaction in organic chemistry, provides a reliable method for the construction of the flavone core. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to yield the flavone structure.[1]

The Allan-Robinson Reaction Mechanism

The Allan-Robinson synthesis of this compound proceeds through a series of well-established steps:

-

Enolate Formation: The o-hydroxyaryl ketone, in this case, 2,6-dihydroxyacetophenone, undergoes tautomerization to its enol form. In the presence of a base (from the sodium salt of the aromatic acid), the enol is deprotonated to form an enolate.

-

Acylation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic anhydride (benzoic anhydride).

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks one of the carbonyl groups.

-

Dehydration: A dehydration step follows the cyclization, leading to the formation of the chromone ring.

-

Hydrolysis: Finally, any ester groups formed during the reaction are hydrolyzed to yield the desired this compound.[1]

Below is a diagram illustrating the logical flow of the Allan-Robinson synthesis.

Experimental Protocol

The following experimental protocol for the synthesis of this compound is based on the work of Sugasawa (1935).[2]

3.1. Materials

-

2,6-Dihydroxyacetophenone

-

Sodium Benzoate

-

Benzoic Anhydride

-

Ethanol

-

Potassium Hydroxide

-

Water

-

Acetic Anhydride

-

Pyridine

-

Ethyl Acetate

3.2. Procedure

-

An intimate mixture of 2,6-dihydroxyacetophenone (2 g), sodium benzoate (5 g), and benzoic anhydride (20 g) is heated in an oil bath at 180-190°C for 5 hours.[2]

-

After cooling, ethanol (80 c.c.) is added, and the mixture is refluxed for 2 hours.

-

A solution of potassium hydroxide (15 g) in water (20 c.c.) is then added, and the mixture is boiled for 30 minutes.

-

The solvent is evaporated under reduced pressure.

-

Addition of water to the residue results in the precipitation of a yellow amorphous substance.

-

The crude product is collected and boiled with acetic anhydride and a drop of pyridine for 1 hour to form 5-acetoxyflavone.

-

The acetylated product is poured onto ice, and the resulting white amorphous solid is collected.

-

Purification is achieved by recrystallization from alcohol and then from ethyl acetate to yield 5-acetoxyflavone as colorless, long, hairy needles.

-

Hydrolysis of the acetate group yields the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 |

| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 |

| Sodium Benzoate | C₇H₅NaO₂ | 144.10 |

Table 2: Properties and Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₃ | [3] |

| Molecular Weight | 238.24 g/mol | |

| Melting Point of 5-Acetoxyflavone | 145 °C | |

| Yield | A small yield was reported. |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR δ (ppm) |

| 7.93 (m, 2H) | 182.5 |

| 7.55 (m, 3H) | 164.4 |

| 7.50 (t, 1H, J=8.1 Hz) | 162.2 |

| 6.81 (s, 1H) | 157.3 |

| 6.78 (dd, 1H, J=8.4, 0.9 Hz) | 132.0 |

| 6.67 (dd, 1H, J=8.1, 0.9 Hz) | 131.7 |

| 12.5 (s, 1H, -OH) | 129.1 (2C) |

| 126.3 (2C) | |

| 110.1 | |

| 108.2 | |

| 106.3 | |

| 105.8 |

Note: NMR data is sourced from publicly available spectral databases and may vary depending on the solvent and instrument used.

Reaction Mechanism Diagram

The detailed mechanism of the Allan-Robinson synthesis is depicted below using the DOT language for Graphviz.

Conclusion

The Allan-Robinson synthesis remains a valuable and straightforward method for the preparation of this compound and its derivatives. This technical guide provides the essential information, including a detailed experimental protocol and key data points, to assist researchers in the successful synthesis and characterization of this important flavonoid scaffold. The provided diagrams offer a clear visualization of the reaction workflow and mechanism, aiding in the understanding and implementation of this synthetic route in a laboratory setting.

References

A Technical Guide to the Baker-Venkataraman Synthesis of 5-Hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Baker-Venkataraman synthesis, a cornerstone chemical reaction for the preparation of 1,3-diketones and a pivotal pathway for synthesizing chromones and flavones. Here, we focus on its application in the multi-step synthesis of 5-hydroxyflavone, a flavonoid scaffold of significant interest in medicinal chemistry due to the biological activities associated with its derivatives.[1][2] This guide details the reaction mechanisms, experimental protocols, and quantitative data for each critical stage of the synthesis.

Introduction to the Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into an o-hydroxy-1,3-diketone.[3][4] Discovered independently by Wilson Baker and K. Venkataraman in the 1930s, this reaction is prized for its reliability in constructing the 1,3-dicarbonyl moiety.[5] This intermediate is then readily cyclized under acidic conditions to form the flavone core. The overall synthetic strategy provides a powerful and versatile route to a wide array of flavonoid structures.

Overall Synthetic Pathway

The synthesis of this compound from its precursor, 2,6-dihydroxyacetophenone, is a three-step process. It begins with the selective acylation of one hydroxyl group, followed by the key Baker-Venkataraman rearrangement, and concludes with an acid-catalyzed cyclization to form the final flavone product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Reaction Mechanisms

The Baker-Venkataraman Rearrangement

The core of the synthesis is the rearrangement of the o-acyloxyacetophenone intermediate. The mechanism is an intramolecular Claisen-type condensation.

-

Enolate Formation: A base, typically potassium hydroxide or potassium carbonate, abstracts an acidic α-proton from the acetyl group to form a resonance-stabilized enolate.

-

Intramolecular Acyl Transfer: The nucleophilic enolate attacks the carbonyl carbon of the adjacent ester group, forming a cyclic alkoxide intermediate.

-

Ring Opening: The cyclic intermediate collapses, opening to form a more stable phenolate. This step is effectively irreversible and drives the reaction to completion.

-

Protonation: An acidic workup protonates the phenolate to yield the final 1,3-diketone product.

References

Purifying 5-Hydroxyflavone: A Technical Guide to Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the purification of 5-hydroxyflavone, a naturally occurring flavonoid with significant biological activities, through the widely-used laboratory technique of recrystallization. This process is critical for obtaining high-purity material essential for accurate in-vitro and in-vivo studies, as well as for the development of pharmaceutical-grade compounds. This document provides a comprehensive overview of the principles, a detailed experimental protocol, and expected quantitative outcomes.

Introduction to Recrystallization for Flavonoid Purification

Recrystallization is a fundamental purification technique for solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. As a hot, saturated solution of the impure compound cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooled solvent (mother liquor).

For this compound, a member of the flavone subclass of flavonoids, its solubility profile makes it a suitable candidate for purification by recrystallization. It exhibits low solubility in water and good solubility in alcohols such as ethanol and methanol, as well as in other organic solvents like acetone and ethyl acetate.[1]

Quantitative Data Summary

The effectiveness of a purification process is measured by the final purity of the compound and the overall yield. The following tables summarize plausible quantitative data for the recrystallization of this compound, based on typical results observed for flavonoid purification.

Table 1: Purity Analysis of this compound Before and After Recrystallization

| Analyte | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) |

| This compound | 94.2% | 99.5% |

| Impurity A | 2.5% | 0.3% |

| Impurity B | 1.8% | 0.1% |

| Other Impurities | 1.5% | <0.1% |

Table 2: Yield Calculation for the Recrystallization of this compound

| Parameter | Value |

| Initial Mass of Crude this compound | 5.00 g |

| Final Mass of Pure this compound | 4.35 g |

| Overall Yield | 87% |

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

-

Crude this compound (e.g., ~94% purity)

-

95% Ethanol

-

Activated Carbon (optional, for removing colored impurities)

-

Deionized Water

Equipment:

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Glass funnel

-

Spatula

-

Beakers

-

Graduated cylinders

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Dissolution:

-

Place 5.00 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 100 mL of 95% ethanol to the flask.

-

Gently heat the mixture to boiling using a heating mantle or a hot plate with a water bath while stirring.

-

Continue to add small portions of hot 95% ethanol until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

-

-

Decolorization (Optional):

-

If the solution is highly colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount (e.g., 0.1 g) of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

-

-

Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present):

-

Preheat a clean glass funnel and a receiving Erlenmeyer flask.

-

Place a fluted filter paper in the preheated funnel.

-

Quickly filter the hot solution by gravity to remove the activated carbon or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the mouth of the Erlenmeyer flask containing the clear, hot filtrate with a watch glass or loosely with aluminum foil.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing dissolved impurities.

-

-

Drying:

-

Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound (approximately 155-158°C) or air-dry them on a watch glass until a constant weight is achieved.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the purification process and a representative signaling pathway where this compound may be investigated.

References

Physical and chemical properties of 5-Hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. Furthermore, this document elucidates its known biological activities and interactions with key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Physical and Chemical Properties

This compound, also known as primuletin, is a member of the flavone subclass of flavonoids.[1] Its chemical structure consists of a phenyl ring fused to a chromen-4-one backbone with a hydroxyl group at the 5-position.[1] This arrangement confers specific physical and chemical characteristics that are crucial for its biological function and analytical determination.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 5-hydroxy-2-phenylchromen-4-one | [1] |

| CAS Number | 491-78-1 | [1][2] |

| Molecular Formula | C₁₅H₁₀O₃ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Yellow Powder/Light orange to Yellow to Green powder to crystal |

| Property | Value | Reference |

| Melting Point | 154.0-163.0 °C | |

| Boiling Point (Predicted) | 425.0 ± 45.0 °C | |

| pKa (Predicted) | 6.76 ± 0.40 | |

| LogP (Predicted) | 4.300 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Spectral Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data and Observations | Reference |

| UV-Vis Spectroscopy | In methanol, exhibits an absorption maximum at 270 nm (ε = 24,500). A bathochromic shift is observed with AlCl₃, characteristic of 5-hydroxylated flavones. | |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands. The C=O stretching vibration is observed around 1600-1660 cm⁻¹. The presence of the hydroxyl group leads to specific vibrational modes. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts are influenced by the solvent and intramolecular hydrogen bonding. | |

| Mass Spectrometry (MS) | The monoisotopic mass is 238.062994177 Da. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, including losses of H₂O and CO. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 5-hydroxyflavones is through the Baker-Venkataraman rearrangement. An alternative synthetic route involves the Aldol condensation followed by oxidative cyclization.

Protocol: Synthesis via Aldol Condensation and Oxidative Cyclization

-

Aldol Condensation:

-

Dissolve 2',6'-Dihydroxyacetophenone and benzaldehyde in ethanol.

-

Add a solution of potassium hydroxide and stir the mixture at room temperature.

-

Acidify the reaction mixture to precipitate the chalcone intermediate.

-

Filter, wash, and dry the resulting 2',6'-dihydroxychalcone.

-

-

Oxidative Cyclization:

-

Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂).

-

Heat the reaction mixture at 120 °C for several hours.

-

Quench the reaction with aqueous sodium bisulfite.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.

-

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a compound.

Protocol: Capillary Melting Point Determination

-

Finely powder a small amount of dry this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Spectroscopic Analysis

Protocol: UV-Vis Spectroscopy

-

Prepare a stock solution of this compound in methanol of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis spectrum of each dilution from 200 to 600 nm using a spectrophotometer, with methanol as the blank.

-

To observe the bathochromic shift, add a few drops of 5% anhydrous aluminum chloride (AlCl₃) in methanol to the sample cuvette and re-record the spectrum.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Activity

This compound can act as a free radical scavenger and inhibit enzymes associated with inflammation. While specific pathways for this compound are not as extensively detailed as for other flavonoids like apigenin, the general anti-inflammatory mechanism for flavonoids often involves the inhibition of pathways such as NF-κB and MAPK.

Anticancer Activity and Associated Signaling Pathways

This compound has demonstrated cytotoxic effects against various cancer cell lines. A derivative, 5-Hydroxy-7-Methoxyflavone, has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving reactive oxygen species (ROS) and the mitochondrial-mediated apoptotic pathway.

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

The following diagram illustrates the proposed signaling pathway for 5-Hydroxy-7-Methoxyflavone-induced apoptosis.

Caption: Proposed signaling pathway for 5-Hydroxy-7-Methoxyflavone-induced apoptosis.

Endocrine-Disrupting Activities

This compound has been identified as a potent androgen receptor (AR) antagonist. This activity highlights its potential as a modulator of steroid hormone signaling.

Workflow: Screening for Androgen Receptor Antagonism

The following diagram outlines a typical workflow for screening compounds for androgen receptor antagonism.

Caption: Experimental workflow for assessing androgen receptor antagonism.

Conclusion

This compound is a versatile flavonoid with well-defined physical and chemical properties that facilitate its study and potential application. Its diverse biological activities, including anticancer and endocrine-disrupting effects, are mediated through the modulation of specific cellular signaling pathways. This technical guide provides a solid foundation for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound and its derivatives.

References

Natural Sources of 5-Hydroxyflavone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of 5-Hydroxyflavone, a flavonoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the botanical origins of this compound, detailed methodologies for its extraction and analysis, and an exploration of the key signaling pathways it is known to modulate.

Introduction to this compound

This compound, also known as Primuletin, is a flavonoid compound belonging to the flavone subclass. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, recognized for their wide range of biological activities. This compound has garnered attention for its potential anti-inflammatory, antioxidant, and anti-platelet aggregation properties. Understanding its natural distribution is a critical first step for further research and development.

Principal Natural Sources

This compound has been identified in a variety of plant species across different families. While its presence is documented, quantitative data on the concentration of this compound in these sources is not extensively available in the current literature. The primary reported botanical sources include:

-

Primula species: Various species within the Primula genus, commonly known as primroses, are known to produce this compound. It is often found as a farinose exudate on the leaves and flowers. Identified species include Primula denticulata and Primula auricula.[1][2]

-

Garcinia malaccensis: The stem bark of this tropical fruit tree has been reported as a source of this compound.

-

Oryza sativa (Rice): This staple food crop has been shown to contain this compound, particularly in the leaves and bran.

-

Lophomyrtus bullata and Conchocarpus heterophyllus: These plant species have also been reported to contain this compound.[1]

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While the presence of the compound is confirmed in the aforementioned species, specific concentrations in different plant parts (leaves, flowers, stems, etc.) are not consistently reported. This presents an opportunity for future research to quantify this compound content in these and other potential plant sources. The table below is provided as a template for researchers to populate as quantitative data becomes available.

| Plant Species | Plant Part | This compound Concentration (mg/g dry weight) | Method of Analysis | Reference |

| Primula denticulata | Leaves/Flowers | Data Not Available | HPLC-DAD | |

| Garcinia malaccensis | Stem Bark | Data Not Available | HPLC-DAD | |

| Oryza sativa | Leaves/Bran | Data Not Available | HPLC-DAD | |

| Lophomyrtus bullata | Not Specified | Data Not Available | Not Specified | |

| Conchocarpus heterophyllus | Not Specified | Data Not Available | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, as well as a protocol for investigating its effects on cellular signaling pathways.

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from plant tissues. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant matrix.

4.1.1 Materials and Reagents

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Deionized water

-

Silica gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Ultrasonic bath

4.1.2 Extraction Procedure

-

Defatting: Macerate the powdered plant material (100 g) with n-hexane (500 mL) for 24 hours at room temperature to remove lipids and other nonpolar compounds. Repeat this step twice.

-

Methanol Extraction: Air-dry the defatted plant material. Macerate the residue with 80% aqueous methanol (1 L) for 24 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in deionized water (200 mL) and partition successively with ethyl acetate (3 x 200 mL).

-

Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the flavonoid-rich extract.

4.1.3 Chromatographic Isolation

-

Column Preparation: Prepare a silica gel column (40 cm x 3 cm) using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... , 1:9)

-

Ethyl Acetate (100%)

-

-

Fraction Collection and Analysis: Collect fractions of 20 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light.

-

Purification: Combine the fractions containing this compound and further purify by recrystallization or preparative HPLC if necessary.

Quantification of this compound by HPLC-DAD

This protocol describes a validated method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

4.2.1 Instrumentation and Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 340 nm

-

Injection Volume: 10 µL

4.2.2 Sample and Standard Preparation

-

Standard Stock Solution: Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

-

Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

4.2.3 Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol details the investigation of this compound's effect on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.

4.3.1 Cell Culture and Treatment

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) for 30 minutes.

4.3.2 Protein Extraction and Quantification

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

4.3.3 Western Blotting

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (10% gel) and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-p65 (NF-κB)

-

Total p65 (NF-κB)

-

Phospho-p38 (MAPK)

-

Total p38 (MAPK)

-

β-actin (loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its analysis.

References

A Technical Guide to the Biosynthesis of 5-Hydroxyflavones in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-hydroxyflavones in plants. It details the core metabolic pathway, presents quantitative data on flavonoid accumulation, outlines key experimental protocols for analysis, and includes visual diagrams to illustrate the biochemical processes and workflows.

The Core Biosynthesis Pathway of 5-Hydroxyflavones

5-Hydroxyflavones, a major subclass of flavonoids characterized by a hydroxyl group at the C-5 position of the A-ring, are synthesized via a branch of the general phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a key intermediate, naringenin, which is then converted into various flavones.

The pathway can be divided into two main stages:

Stage 1: The General Phenylpropanoid Pathway This initial stage converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for numerous phenolic compounds.[1][2][3][4]

-

Phenylalanine Ammonia Lyase (PAL): The pathway is initiated by PAL, which catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Stage 2: Flavonoid-Specific Pathway This stage directs the metabolic flux from p-coumaroyl-CoA toward the synthesis of the flavanone backbone, which is the immediate precursor to 5-hydroxyflavones.

-

Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from fatty acid metabolism) to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin. Naringenin possesses the characteristic C6-C3-C6 flavonoid skeleton with a hydroxyl group at the C-5 position, making it the direct precursor for 5-hydroxyflavones.

-

Flavone Synthase (FNS): The final step is the introduction of a double bond between the C-2 and C-3 positions of the C-ring of naringenin. This desaturation reaction is catalyzed by Flavone Synthase (FNS) to produce apigenin, a common 5,7,4'-trihydroxyflavone. There are two main types of FNS enzymes found in plants:

-

FNSI: A soluble dioxygenase dependent on Fe²⁺ and 2-oxoglutarate, primarily found in the Apiaceae family.

-

FNSII: A cytochrome P450 membrane-bound monooxygenase. In some cases, FNSII can directly convert flavanone into flavone without a detectable 2-hydroxyflavanone intermediate.

-

The resulting flavone backbone can be further modified by other enzymes like hydroxylases, methyltransferases, and glycosyltransferases to create a vast diversity of 5-hydroxyflavone derivatives.

Pathway Diagram

Caption: Biosynthesis pathway of 5-hydroxyflavones from L-phenylalanine.

Quantitative Data on Flavonoid Accumulation

The accumulation of flavonoids, including 5-hydroxyflavones, varies significantly between plant species, tissues, and environmental conditions. The following tables summarize quantitative data from selected studies.

Table 1: Flavonoid Content in Different Tissues of Grona styracifolia

This table shows the total relative content and diversity of flavonoid compounds identified in the leaf, stem, and root tissues of the medicinal herb Grona styracifolia.

| Tissue | Total Relative Content (%) | Number of Flavonoid Compounds Identified |

| Leaf | 128.5 | 27 |

| Stem | 31.7 | 32 |

| Root | 12.9 | 19 |

Table 2: Content of Target Flavonoids in Snow Chrysanthemum (Coreopsis tinctoria)

This table presents the quantitative analysis of eight flavonoid and phenolic compounds across 23 different batches of snow chrysanthemum, showcasing the variability in metabolite content. The data below represents a sample of the full analysis for brevity.

| Compound | Average Content (mg/g) | RSD (%) |

| (R/S)-Flavanomarein | 45.31 | 3.38 |

| Butin-7-O-β-d-glucopyranoside | 1.89 | - |

| Isookanin | 11.25 | 2.62 |

| Taxifolin | 0.95 | 3.74 |

| 5,7,3′,5′-tetrahydroxyflavanone-7-O-β-d-glucopyranoside | 9.87 | 2.89 |

| Marein | 61.83 | 1.58 |

| Okanin | 23.54 | 1.37 |

Experimental Protocols

Accurate characterization of the this compound biosynthesis pathway requires robust experimental methodologies. The following sections detail protocols for flavonoid profiling and gene expression analysis.

Protocol 1: Flavonoid Extraction and Profiling by UPLC-MS

This protocol is adapted from methodologies for the analysis of flavonoids in plant tissues.

A. Tissue Preparation and Homogenization

-

Collect fresh plant tissue and immediately freeze in liquid nitrogen or dry using silica gel.

-

Weigh the dried, cleaned tissue (e.g., 20-50 mg) and transfer it to a 2 mL screw-cap tube containing stainless steel beads.

-

Homogenize the tissue to a fine powder using a bead beater or paint shaker.

-

Centrifuge at 14,000 rpm for 5 minutes to pellet the powdered tissue.

B. Flavonoid Extraction

-

Add 1 mL of extraction buffer (e.g., 80% methanol with 0.1% formic acid) to each sample.

-

Vortex thoroughly to ensure the tissue is fully submerged.

-

Sonicate the samples in a water bath for 10 minutes to lyse cells. Prevent overheating by adding ice to the bath.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet cellular debris.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

C. Sample Preparation for UPLC-MS

-

Dry the extracted samples completely under a stream of nitrogen gas.

-

Resuspend the dried extract in 100 µL of MS-grade sample buffer (e.g., 50% methanol/water with 0.1% formic acid).

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Centrifuge at 14,000 rpm for 10 minutes to remove any remaining particulate matter.

-

Transfer the final supernatant to an autosampler vial for analysis.

D. UPLC-MS/MS Analysis

-

UPLC System: Waters Acquity I-class UPLC or equivalent.

-

Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient runs from 5% B to 95% B over 10-15 minutes to separate compounds of varying polarities.

-

Mass Spectrometer: QTOF-ESI mass spectrometer (e.g., Waters Synapt G2-S).

-

Ionization Mode: Both positive and negative ESI modes should be used to detect a wider range of flavonoid species.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression levels of key biosynthetic genes (e.g., PAL, CHS, FNS).

A. RNA Isolation and Quality Control

-

Homogenize ~100 mg of frozen plant tissue in liquid nitrogen.

-

Isolate total RNA using a plant-specific RNA purification kit, including an on-column DNase treatment step to eliminate genomic DNA contamination.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Verify RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

B. cDNA Synthesis

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

C. Quantitative PCR (qPCR)

-

Design and validate primers for target genes (CHS, CHI, FNS, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Run the qPCR plate on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between different samples or treatments.

Experimental Workflow Diagram

Caption: Workflow for flavonoid profiling using UPLC-MS.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of nine critical genes encoding rate-limiting enzymes in the flavonoid biosynthesis of the medicinal herb Grona styracifolia - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its fundamental properties, biological effects, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Properties of this compound

This compound, also known as primuletin, is a flavone substituted with a hydroxyl group at the 5-position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 491-78-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀O₃ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Powder | |

| Synonyms | Primuletin, 5-Hydroxy-2-phenylchromen-4-one |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting effects. The following table summarizes key quantitative data from various in vitro studies.

| Biological Activity | Assay/Model | Key Findings (IC₅₀) | Citations |

| Antioxidant Activity | DPPH Radical Scavenging | - | |

| ABTS Radical Scavenging | - | ||

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory mediators | |

| Anticancer Activity | Various Cancer Cell Lines | Moderate cytotoxic effects | |

| Enzyme Inhibition | Cytochrome P450 (CYP3A4) | Weak inhibition | |

| α-Amylase | - | ||

| Topoisomerase I & II | Potent inhibitory activity |

Note: Specific IC₅₀ values for this compound in some assays were not available in the searched literature; however, its activity has been qualitatively described.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant capacity of flavonoids.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to be tested.

-

Assay:

-

In a 96-well microplate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well.

-

As a control, add the same volume of DPPH solution to a well containing only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle control.

Anti-inflammatory Activity: Western Blot for NF-κB Pathway

This protocol outlines the steps to analyze the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B/actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for a specified time, followed by stimulation with LPS.

-

Protein Extraction: Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin for total protein, Lamin B for nuclear protein).

Enzyme Inhibition: Cytochrome P450 Assay

This is a generalized protocol for assessing the inhibitory effect of this compound on CYP450 enzymes using human liver microsomes.

Materials:

-

Human liver microsomes

-

This compound

-

CYP450 isoform-specific substrate (e.g., testosterone for CYP3A4)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Incubation: In a microcentrifuge tube, combine human liver microsomes, the CYP450 substrate, and varying concentrations of this compound in the incubation buffer.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Termination of Reaction: After a specific incubation time, stop the reaction by adding a cold quenching solution.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the metabolite from the specific substrate.

-

Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition of metabolite formation against the concentration of this compound.

In Vivo Pharmacokinetics in Rats

This protocol describes a typical procedure for studying the pharmacokinetic profile of this compound in a rat model.

Materials:

-

Sprague-Dawley rats

-

This compound formulation for oral or intravenous administration

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites in rat plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of structurally similar flavonoids, several key signaling pathways are likely implicated in its biological activities. The following diagrams illustrate these putative pathways.

Disclaimer: The following signaling pathway diagrams are based on the reported mechanisms of structurally related flavonoids, such as 5,7-dihydroxyflavone and 5,6-dihydroxyflavone. Direct evidence for the specific modulation of these pathways by this compound may require further investigation.

Caption: Putative Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Caption: Putative Pro-apoptotic Mechanism of this compound in Cancer Cells.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its antioxidant, anti-inflammatory, and anticancer properties, coupled with its ability to modulate key enzymatic activities, underscore its potential for therapeutic development. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to guide future research. Further investigations are warranted to fully elucidate its mechanisms of action and to translate its preclinical potential into clinical applications.

References

5-Hydroxyflavone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-hydroxyflavone. Understanding the stability profile of this compound is critical for ensuring its integrity and efficacy in research and drug development applications. This document outlines the factors affecting its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.

Factors Influencing Stability

The stability of this compound, like other flavonoids, is influenced by several environmental factors, including temperature, light, pH, and the presence of oxidizing agents or metal ions.

Temperature: Elevated temperatures can accelerate the degradation of flavonoids. While specific degradation kinetics for this compound are not extensively published, studies on related flavonols indicate that thermal stability is influenced by the hydroxylation pattern on the flavonoid rings. For instance, certain hydroxylation patterns can make the molecule more susceptible to heat-induced degradation, which often follows first-order kinetics.

Light: this compound is reported to have high photostability. Studies have shown that it exhibits a very low quantum yield for photoreactions, indicating resistance to degradation upon exposure to light. One study found no degradation of luteolin, a this compound derivative, in an aqueous methanol solution after 15 hours of UV irradiation[1]. However, the presence of metal ions, such as aluminum, can catalyze photodegradation[1]. Therefore, protection from light is recommended, especially for solutions containing metal ions.

pH: The pH of the solution can significantly impact the stability and antioxidant activity of this compound. Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline environments. This is due to the deprotonation of hydroxyl groups at higher pH, which can lead to increased susceptibility to oxidation and hydrolysis.

Oxidation: The phenolic hydroxyl group in this compound makes it susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products.

Metal Ions: this compound can chelate metal ions, and the resulting complexes may have different stability profiles. The presence of certain metal ions has been shown to promote the degradation of flavonoids, particularly under UV irradiation[1].

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general best practices for flavonoids.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations |

| Powder | -20°C | 3 years | Store in a dry and dark place. |

| 4°C | 2 years | Store in a dry and dark place. | |

| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to prevent repeated freeze-thaw cycles. |

| -20°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles. |

Source: Compiled from publicly available supplier data.

Forced Degradation Studies

Table 2: Representative Forced Degradation Data for Quercetin (Illustrative for Flavonoids)

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 8 | 80 | ~15% |

| Alkaline Hydrolysis | 0.1 M NaOH | 2 | 25 (Room Temp) | >90% |

| Oxidative Degradation | 3% H₂O₂ | 24 | 25 (Room Temp) | ~20% |

| Thermal Degradation (Solid) | Dry Heat | 48 | 100 | <10% |

| Photolytic Degradation (Solution) | UV Light (254 nm) in Methanol | 24 | 25 (Room Temp) | ~30% |

Disclaimer: The data in this table is illustrative and based on typical results for the flavonoid quercetin. Actual degradation percentages for this compound may vary.

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and for a stability-indicating HPLC method suitable for flavonoids like this compound.

Protocol for Forced Degradation Study

This protocol outlines the general procedure for subjecting a flavonoid compound to various stress conditions to induce degradation.

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber with UV and visible light sources

-

Volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 80°C for 8 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 2 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Accurately weigh a small amount of solid this compound into a glass vial.

-

Place the vial in a thermostatic oven at 100°C for 48 hours.

-

After exposure, dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed and control samples by HPLC.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for the separation of this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.

Chromatographic Conditions:

-

Instrument: HPLC system with a PDA or UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Example Gradient: 0-5 min, 90% A; 5-25 min, linear gradient to 10% A; 25-30 min, 10% A; 30-35 min, return to 90% A; 35-40 min, re-equilibration at 90% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (e.g., ~270 nm and ~330 nm) and use a PDA detector to check for peak purity.

-

Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples. Peak purity analysis should be performed using a PDA detector.

-

Linearity: Assessed over a range of concentrations (e.g., 1-100 µg/mL) by preparing a series of standard solutions and plotting the peak area against concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Determined by recovery studies, spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Signaling Pathways and Mechanisms of Action

This compound and related flavonoids are known to exert biological effects, such as anti-inflammatory and antioxidant activities, by modulating various cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Flavonoids can inhibit inflammatory responses by targeting key signaling cascades. The diagram below illustrates a generalized pathway for the anti-inflammatory action of flavonoids.

Caption: Anti-inflammatory signaling pathway modulated by flavonoids.

Antioxidant Signaling Pathway

The antioxidant effects of flavonoids are mediated through direct radical scavenging and by upregulating endogenous antioxidant systems, often via the Nrf2 signaling pathway.

Caption: Antioxidant signaling pathway influenced by flavonoids.

Experimental Workflow for Stability Testing

The logical flow of a comprehensive stability testing program for a compound like this compound is depicted below.

Caption: Experimental workflow for stability assessment.

This technical guide provides a comprehensive overview of the stability and storage of this compound, offering valuable information for researchers and professionals in the field of drug development. Adherence to the recommended storage conditions and the use of validated stability-indicating methods are crucial for maintaining the quality and reliability of this compound in scientific investigations.

References

A Comprehensive Technical Guide to the Biological Activities of 5-Hydroxyflavone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 5-hydroxyflavone derivatives. 5-Hydroxyflavones, a subclass of flavonoid compounds, are characterized by a hydroxyl group at the C-5 position of the A-ring. This structural feature significantly influences their chemical properties and biological functions.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support ongoing research and development in medicinal chemistry and pharmacology.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

The following table summarizes the inhibitory concentrations (IC50) of various this compound derivatives against inflammatory markers.

| Compound | Target/Assay | Cell Line/Model | IC50 Value (µM) | Reference |

| 5,6-dihydroxyflavone (5,6-DHF) | Nitric Oxide (NO) Production | Murine Macrophages (LPS-induced) | 11.55 ± 0.64 | [2][3] |